molecular formula C14H9NO3 B1505073 3-Isocyanato-2-methoxydibenzofuran CAS No. 480439-21-2

3-Isocyanato-2-methoxydibenzofuran

Cat. No.: B1505073
CAS No.: 480439-21-2
M. Wt: 239.23 g/mol
InChI Key: AVWGUCDXNTZJFK-UHFFFAOYSA-N
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Description

3-Isocyanato-2-methoxydibenzofuran is a heterocyclic organic compound featuring a dibenzofuran backbone substituted with a methoxy (-OCH₃) group at the 2-position and an isocyanate (-NCO) group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in materials science, pharmaceuticals, and polymer chemistry. Its dibenzofuran core enhances aromatic stability, while the electron-donating methoxy group modulates reactivity at the isocyanate site.

Properties

CAS No.

480439-21-2

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

3-isocyanato-2-methoxydibenzofuran

InChI

InChI=1S/C14H9NO3/c1-17-14-6-10-9-4-2-3-5-12(9)18-13(10)7-11(14)15-8-16/h2-7H,1H3

InChI Key

AVWGUCDXNTZJFK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N=C=O

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Furan-Based Isocyanates

Key Analogs :

  • 3-Isocyanato-2-methylfuran (CAS RN: 921938-65-0): A simpler furan derivative with a methyl (-CH₃) group at the 2-position and isocyanate at the 3-position (Molecular Formula: C₆H₅NO₂; Molecular Weight: 123.11) .
  • Target Compound: The dibenzofuran scaffold increases molecular complexity and rigidity compared to monocyclic furans.
Table 1: Structural and Molecular Comparison
Compound CAS RN Molecular Formula Molecular Weight Core Structure Substituents
3-Isocyanato-2-methoxydibenzofuran Not provided C₁₃H₉NO₃ 227.22 Dibenzofuran 2-OCH₃, 3-NCO
3-Isocyanato-2-methylfuran 921938-65-0 C₆H₅NO₂ 123.11 Furan 2-CH₃, 3-NCO

Key Differences :

  • Steric Effects : The dibenzofuran core introduces significant steric hindrance, reducing accessibility of the isocyanate group for reactions compared to the planar furan analog.

Functional Group Comparison: Isocyanate vs. Isothiocyanate

Relevant Compounds :

  • Methyl Isothiocyanate (CAS RN: 556-61-6) : Features an isothiocyanate (-NCS) group, which differs from -NCO by sulfur substitution .
  • Methane, Isothiocyanato- (CAS RN: 111-82-0) : A simpler aliphatic isothiocyanate .

Key Findings :

  • Reactivity : The isocyanate group (-NCO) in this compound reacts faster with nucleophiles (e.g., amines) than -NCS due to sulfur’s larger atomic size and reduced electrophilicity in isothiocyanates .
  • Thermal Stability : The dibenzofuran core likely enhances thermal stability compared to aliphatic isocyanates (e.g., methyl isocyanate).

Dibenzofuran Derivatives and Their Properties

Comparative Analysis :

  • Solubility : The larger aromatic system reduces solubility in polar solvents compared to smaller furan derivatives.
Table 3: Substituent Impact on Properties
Substituent Position Electron Effect Impact on Reactivity
2-OCH₃ Electron-donating Stabilizes electrophilic intermediates
3-NCO Electron-withdrawing Activates ring for electrophilic substitution

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